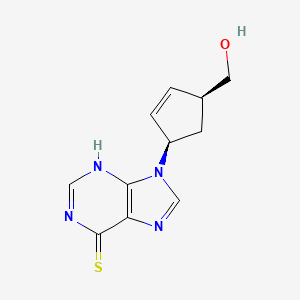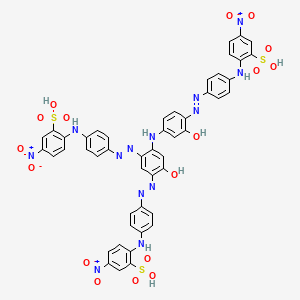
MEE (psychedelic)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MEE, also known as 2-methoxy-4,5-diethoxyamphetamine, is a lesser-known psychedelic drug belonging to the amphetamine class. It is a diethoxy-methoxy analog of TMA-2 (2,4,5-trimethoxyamphetamine). MEE was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive compounds. Despite its structural similarity to other psychedelics, MEE produces few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MEE involves the reaction of 2,4,5-trimethoxybenzaldehyde with nitroethane to form 2,4,5-trimethoxy-beta-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,4,5-trimethoxyamphetamine. The final step involves the selective demethylation of the 2,4,5-trimethoxyamphetamine to produce 2-methoxy-4,5-diethoxyamphetamine (MEE).
Industrial Production Methods
Industrial production methods for MEE are not well-documented due to its limited use and lack of widespread application. the general principles of organic synthesis and scale-up processes would apply if industrial production were to be considered.
化学反応の分析
Types of Reactions
MEE can undergo various chemical reactions, including:
Oxidation: MEE can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of MEE can lead to the formation of reduced amines or other reduced products.
Substitution: MEE can undergo substitution reactions where functional groups on the aromatic ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary or tertiary amines.
科学的研究の応用
MEE has limited scientific research applications due to its minimal psychoactive effects. it can be used as a reference compound in studies exploring the structure-activity relationships of psychedelics. Additionally, MEE may serve as a starting material for the synthesis of other psychoactive compounds or as a tool in neuropharmacological research to understand the interactions of amphetamine analogs with neurotransmitter systems.
作用機序
The exact mechanism of action of MEE is not well understood due to the lack of significant psychoactive effects. like other amphetamines, it is likely to interact with neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic pathways. MEE may act as a partial agonist or antagonist at serotonin receptors, but further research is needed to elucidate its precise molecular targets and pathways.
類似化合物との比較
MEE is structurally similar to other psychedelic amphetamines such as TMA-2 (2,4,5-trimethoxyamphetamine) and DOM (2,5-dimethoxy-4-methylamphetamine). MEE is unique in that it produces few to no psychoactive effects, unlike its analogs which are known for their potent psychedelic properties. This lack of activity makes MEE an interesting compound for studying the structural features that contribute to the psychoactivity of amphetamines.
Similar Compounds
TMA-2 (2,4,5-trimethoxyamphetamine): A potent psychedelic amphetamine with significant psychoactive effects.
DOM (2,5-dimethoxy-4-methylamphetamine): Another psychedelic amphetamine known for its strong hallucinogenic properties.
DOI (2,5-dimethoxy-4-iodoamphetamine): A psychedelic compound with potent effects and a long duration of action.
特性
CAS番号 |
23693-35-8 |
|---|---|
分子式 |
C14H23NO3 |
分子量 |
253.34 g/mol |
IUPAC名 |
1-(4,5-diethoxy-2-methoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C14H23NO3/c1-5-17-13-8-11(7-10(3)15)12(16-4)9-14(13)18-6-2/h8-10H,5-7,15H2,1-4H3 |
InChIキー |
LKJRFMXILZHUHU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1)CC(C)N)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




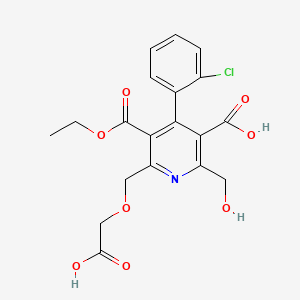


![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
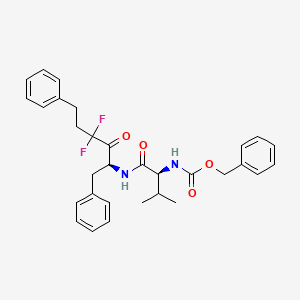
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)
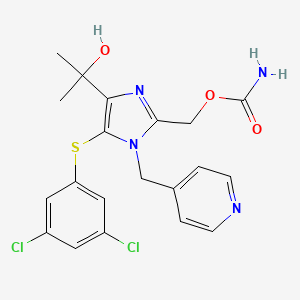

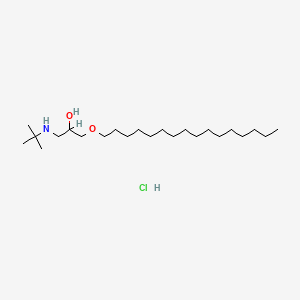
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
